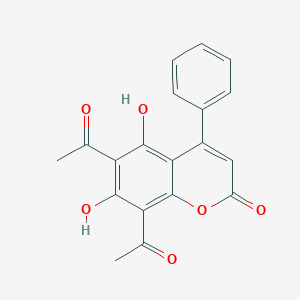
4-ethyl-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EIBS is a sulfonamide compound that was first synthesized in 2012. It has a molecular weight of 395.5 g/mol and a melting point of 126-128°C. EIBS has been found to have potential therapeutic properties, particularly in the treatment of cancer and inflammation.
Mecanismo De Acción
The mechanism of action of EIBS is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. EIBS has been found to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in inflammation. It has also been found to inhibit the activity of certain signaling pathways, such as NF-κB and STAT3, which are involved in cancer cell growth.
Biochemical and Physiological Effects:
EIBS has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of certain pro-inflammatory cytokines, such as TNF-α and IL-6. EIBS has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EIBS in lab experiments is that it has been found to have low toxicity in animal models. This makes it a potentially safe compound for use in human clinical trials. However, one limitation of using EIBS in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on EIBS. One area of interest is in the development of EIBS analogs that may have improved therapeutic properties. Another area of interest is in the use of EIBS in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of EIBS and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
EIBS can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with isobutyric acid and ethylamine. The final step involves the addition of 4-methoxyaniline to the reaction mixture, resulting in the formation of EIBS.
Aplicaciones Científicas De Investigación
EIBS has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been found to have anti-inflammatory and anti-cancer effects in vitro and in vivo. EIBS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C19H23NO4S |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)sulfonyl-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C19H23NO4S/c1-5-15-6-12-18(13-7-15)25(22,23)20(19(21)14(2)3)16-8-10-17(24-4)11-9-16/h6-14H,5H2,1-4H3 |
Clave InChI |
YNWPNDMGHYTIMI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)

![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
